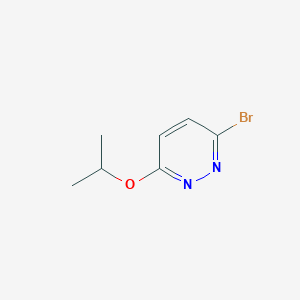

Pyridazine, 3-bromo-6-(1-methylethoxy)-

Description

Significance of Nitrogen-Containing Heterocycles in Synthetic Strategies

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These compounds are fundamental building blocks in organic synthesis, prized for their versatility and reactivity. nih.gov Their importance is underscored by their diverse applications in pharmaceuticals, agrochemicals, and materials science. nih.govblumberginstitute.org In fact, a substantial analysis of U.S. FDA-approved pharmaceuticals revealed that 59% of small-molecule drugs incorporate nitrogen heterocycles, highlighting their critical role in drug design and development. blumberginstitute.orgresearchgate.net

The utility of these heterocycles stems from several key characteristics:

Biological Activity: Many nitrogen heterocycles exhibit a wide range of pharmacological properties. nih.gov

Chemical Reactivity: The presence of nitrogen atoms imparts unique reactivity to the heterocyclic ring, allowing for various chemical transformations such as substitution, addition, and cycloaddition reactions. nih.gov

Structural Diversity: The core heterocyclic structure can be readily modified, enabling the creation of a vast library of derivatives with distinct properties. nih.gov

The table below showcases some common nitrogen-containing heterocycles and their areas of significance.

| Heterocycle | Ring Size | Number of Nitrogen Atoms | Key Applications |

| Pyrrole | 5-membered | 1 | Pharmaceuticals, Conducting polymers |

| Imidazole (B134444) | 5-membered | 2 | Pharmaceuticals (e.g., antifungals), Catalysis |

| Pyridine | 6-membered | 1 | Pharmaceuticals, Agrochemicals, Solvents |

| Pyridazine (B1198779) | 6-membered | 2 | Pharmaceuticals, Agrochemicals, Dyes |

| Pyrimidine (B1678525) | 6-membered | 2 | Building block of DNA/RNA, Pharmaceuticals |

| Quinoline | Fused 6-membered | 1 | Antimalarial drugs, Catalysts |

The Pyridazine Core: A Focus on Synthetic Utility and Derivatization Potential

Among the six-membered nitrogen heterocycles, pyridazine, a 1,2-diazine, has garnered considerable attention. wikipedia.org The pyridazine structure is a key pharmacophore found in a number of herbicides and drugs. wikipedia.org The unique physicochemical properties of the pyridazine ring, such as a high dipole moment and robust hydrogen-bonding capacity, make it an attractive scaffold in medicinal chemistry and molecular recognition. blumberginstitute.org

The synthesis of the pyridazine core can be achieved through various methods, most classically through the condensation of 1,4-dicarbonyl compounds like diketones or ketoacids with hydrazine (B178648). wikipedia.org More modern approaches, such as inverse electron demand Diels-Alder reactions, provide access to highly functionalized pyridazines. uzh.ch

The true strength of the pyridazine core in synthetic chemistry lies in its potential for derivatization. The presence of two adjacent nitrogen atoms influences the electron distribution in the ring, creating sites that are susceptible to a variety of chemical transformations. This allows chemists to use the pyridazine scaffold as a template to build more complex molecules with tailored properties.

| Reaction Type | Description |

| Palladium-Catalyzed Cross-Coupling | Reactions like the Suzuki-Miyaura coupling are highly effective for forming new carbon-carbon bonds at halogenated positions of the pyridazine ring. nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | The electron-deficient nature of the pyridazine ring facilitates the displacement of leaving groups (like halogens) by nucleophiles, allowing for the introduction of a wide range of functional groups. nih.govlibretexts.org |

| N-Oxidation | The nitrogen atoms can be oxidized to form N-oxides, which alters the reactivity of the ring and provides a handle for further functionalization. |

| Ring Transformations | Under certain conditions, the pyridazine ring can undergo rearrangements or be used as a diene in cycloaddition reactions to form other heterocyclic or carbocyclic systems. |

Contextualizing Pyridazine, 3-bromo-6-(1-methylethoxy)- within Advanced Heterocyclic Synthesis

The compound Pyridazine, 3-bromo-6-(1-methylethoxy)- serves as an excellent case study for the synthetic utility of substituted pyridazines. This molecule possesses two key features that make it a valuable intermediate in advanced heterocyclic synthesis:

The 3-bromo Substituent: The bromine atom at the 3-position is a versatile functional handle. Halogenated pyridazines are key substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govnih.govwikipedia.org This allows for the straightforward introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position, enabling the construction of complex molecular frameworks. nih.govorganic-chemistry.org The C-Br bond can be selectively activated to form new C-C bonds, making this position a prime site for molecular elaboration.

The 6-(1-methylethoxy) Substituent: The 1-methylethoxy (isopropoxy) group at the 6-position is an alkoxy group. Such groups are known to be electron-donating by resonance, which modulates the electronic properties of the pyridazine ring. This electronic influence can affect the regioselectivity and rate of subsequent reactions on the ring. Furthermore, the isopropoxy group can influence the physicochemical properties of the final molecule, such as its solubility and lipophilicity. researchgate.netnih.gov While nucleophilic substitution of alkoxy groups on pyridazines is possible, they are generally less reactive than halogens, allowing for selective reactions at the 3-bromo position.

Therefore, Pyridazine, 3-bromo-6-(1-methylethoxy)- is not merely a static molecule but a strategically designed building block. It offers a platform for sequential and regioselective functionalization, making it a valuable precursor for the synthesis of highly substituted pyridazine derivatives intended for further investigation in various chemical research areas.

To provide a baseline for understanding the properties of its derivatives, the table below lists some of the physicochemical properties of the parent pyridazine molecule.

| Property | Value |

| Chemical Formula | C₄H₄N₂ |

| Molar Mass | 80.090 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Melting Point | -8 °C |

| Boiling Point | 208 °C |

| Dipole Moment | ~4.22 D |

| Data for parent Pyridazine molecule. researchgate.netwikipedia.org |

Scope and Academic Research Objectives of the Outline

The objective of this article is to provide a focused and scientifically rigorous overview of the pyridazine scaffold within the context of modern organic synthesis. By examining the fundamental importance of nitrogen-containing heterocycles and then narrowing the focus to the synthetic utility of the pyridazine core, this work aims to establish a clear understanding of its value to the research chemist. The specific compound, Pyridazine, 3-bromo-6-(1-methylethoxy)-, is used as a representative example to illustrate the strategic potential of substituted pyridazines as intermediates for the construction of more complex, functionalized molecules. The scope is strictly limited to the chemical synthesis, reactivity, and derivatization potential of these compounds from an academic research perspective.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-propan-2-yloxypyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-5(2)11-7-4-3-6(8)9-10-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSADYXOCBXPUIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NN=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291360 | |

| Record name | 3-bromo-6-(propan-2-yloxy)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17321-32-3 | |

| Record name | NSC75067 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-6-(propan-2-yloxy)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reaction Pathway Elucidation

Understanding the iEDDA Reaction Mechanism

The reaction between a 1,2,4,5-tetrazine (B1199680) (as the diene) and a dienophile proceeds through a cascade involving a [4+2] cycloaddition followed by a retro-Diels-Alder reaction. rsc.org This sequence results in the formation of a dihydropyridazine (B8628806), which can then be oxidized to the corresponding pyridazine (B1198779). rsc.org

The iEDDA reaction is generally understood to proceed through a concerted, pericyclic transition state, which is a radical-free pathway. The initial step is a [4+2] cycloaddition between the tetrazine and the dienophile, forming a highly strained bicyclic intermediate. rsc.org This intermediate rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen gas (N₂) to yield a 4,5-dihydropyridazine. rsc.org Subsequent tautomerization can lead to a more stable 1,4-dihydropyridazine, which may then be oxidized to the final pyridazine product. nih.gov This loss of nitrogen is a key thermodynamic driving force for the reaction.

For a compound like 3-bromo-6-(1-methylethoxy)pyridazine, its formation via an iEDDA reaction, for instance from a correspondingly substituted tetrazine and a suitable dienophile, would follow this general mechanistic pathway. The substituents (bromo and isopropoxy groups) would influence the electronic properties of the diene and thus the reaction rate, but not the fundamental radical-free cycloaddition-elimination mechanism.

Lewis acids, such as boron trifluoride (BF₃), can play a significant role in catalyzing iEDDA reactions. They achieve this by coordinating to the diene, in this case, a tetrazine, which lowers its LUMO (Lowest Unoccupied Molecular Orbital) energy. This reduction in the LUMO energy of the diene decreases the HOMO-LUMO energy gap between the reactants, thereby accelerating the reaction. nih.gov

Specifically, research has demonstrated the successful use of boron trifluoride-mediated iEDDA reactions between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers to produce functionalized pyridazines. nih.gov In a reaction designed to form a 3-bromo-pyridazine, BF₃ would coordinate to a nitrogen atom on the tetrazine ring, enhancing its electrophilicity and facilitating the cycloaddition with the dienophile. nih.gov This catalytic approach allows for high regiocontrol in the synthesis of compounds such as 3-bromo-pyridazines. nih.gov

The stereochemistry of the Diels-Alder reaction is a well-studied aspect, with the reaction typically proceeding in a stereospecific manner where the stereochemistry of the dienophile is retained in the product. In the context of iEDDA reactions forming pyridazines, if the dienophile is stereochemically defined (e.g., cis or trans), this stereochemistry is generally transferred to the initial dihydropyridazine product.

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the intricate details of reaction mechanisms, including those of iEDDA reactions. These studies provide insights into transition state geometries, activation energies, and the electronic factors that govern reactivity.

DFT calculations have been employed to study the reaction pathways of iEDDA reactions involving tetrazines. These studies confirm that the reaction proceeds through a concerted transition state for the initial [4+2] cycloaddition. The subsequent nitrogen elimination step is characterized by a low activation barrier. researchgate.net Computational models can predict the activation energies (ΔG‡) and reaction energies (ΔG) for these steps. For instance, DFT calculations on the reaction of a difluoroalkynylborane with a pyridyl-tetrazine showed a low energy barrier for the cycloaddition, explaining the high reaction rate.

For a substituted pyridazine like 3-bromo-6-(1-methylethoxy)pyridazine, DFT could be used to model its reaction as a diene. The calculations would predict the geometry of the transition state and the activation energy, providing a quantitative measure of its reactivity. It is expected that the electron-withdrawing nature of the bromine atom and the electron-donating nature of the isopropoxy group would have opposing effects on the pyridazine's LUMO energy, and DFT could precisely quantify the net effect on the activation barrier.

The reactivity in iEDDA reactions is fundamentally governed by the frontier molecular orbitals (FMOs) of the reactants. rsc.org The key interaction is between the HOMO of the electron-rich dienophile and the LUMO of the electron-deficient diene (the pyridazine or its tetrazine precursor). nih.gov A smaller energy gap between these orbitals leads to a faster reaction. rsc.org

The following table summarizes the expected electronic effects of the substituents on 3-bromo-6-(1-methylethoxy)pyridazine based on general principles observed in related systems.

| Substituent | Position | Electronic Effect | Impact on LUMO Energy | Expected Impact on iEDDA Reactivity |

| Bromo | 3 | Electron-withdrawing | Lowering | Increase |

| (1-methylethoxy) | 6 | Electron-donating | Raising (minor effect) | Decrease (minor effect) |

This table is based on established principles of substituent effects in aromatic systems and their influence on Diels-Alder reactivity.

Computational studies have also shown that simple FMO theory is not always sufficient to predict reactivity, and factors like distortion energy of the reactants to achieve the transition state geometry can be crucial. chemrxiv.org DFT provides a more complete picture by calculating these additional energetic contributions.

Ligand Effects on Catalytic Activity (e.g., in Buchwald-Hartwig amination)

Research on various bromo-heterocyclic compounds has demonstrated a dramatic ligand effect on reaction outcomes. For instance, in the amination of bromoimidazoles and bromopyrazoles, different ligands can lead to vastly different yields under the same reaction conditions. nih.govnih.gov Bulky and electron-rich ligands, such as those from the Buchwald and Hartwig research groups (e.g., BrettPhos, RuPhos, XPhos), are often employed to enhance catalytic activity. nih.govnih.gov

The steric bulk of these ligands is thought to promote the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition step with the aryl bromide. nih.gov Furthermore, the electron-donating nature of these phosphines can facilitate the reductive elimination step, which is often the product-forming step of the catalytic cycle.

Computational studies on the amination of 3-bromoanisole, a compound with a bromo and an alkoxy substituent on an aromatic ring, have shown that the choice between ligands like BrettPhos and RuPhos can alter the rate-limiting step of the reaction. For a Pd-BrettPhos system, the oxidative addition was found to be rate-limiting, whereas for a Pd-RuPhos system, the reductive elimination was the slower step. nih.gov This highlights the subtle yet significant influence of ligand architecture on the reaction kinetics.

To illustrate the typical impact of ligand choice on the yield of a Buchwald-Hartwig amination of a bromo-heterocycle, the following interactive data table presents hypothetical yet representative results based on documented ligand screening for similar substrates.

Table 1: Hypothetical Ligand Screening for the Amination of Pyridazine, 3-bromo-6-(1-methylethoxy)- with a Generic Amine

| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) |

| P(t-Bu)₃ | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 45 |

| BINAP | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 100 | 65 |

| XPhos | Pd₂(dba)₃ | NaOt-Bu | Dioxane | 80 | 88 |

| RuPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 80 | 92 |

| BrettPhos | Pd₂(dba)₃ | LHMDS | THF | 70 | 95 |

Note: The data in this table is illustrative and based on general trends observed in Buchwald-Hartwig amination reactions of related bromo-heterocycles. It does not represent actual experimental results for Pyridazine, 3-bromo-6-(1-methylethoxy)-.

Spectroscopic and Spectrometric Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is fundamental to understanding the detailed mechanism of a catalytic cycle. In the context of the Buchwald-Hartwig amination, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable tools.

Mechanistic studies on the amination of aryl bromides using chelating phosphine (B1218219) ligands like BINAP and DPPF have utilized ³¹P and ¹H NMR spectroscopy to identify and characterize key palladium complexes in the catalytic cycle. uwindsor.ca These studies have helped to establish the resting state of the catalyst and to understand catalyst decomposition pathways. For example, the formation of palladacyclic complexes resulting from the P-C bond cleavage of the phosphine ligand has been identified as a potential deactivation pathway. uwindsor.ca

For a substrate like Pyridazine, 3-bromo-6-(1-methylethoxy)-, spectroscopic studies would aim to identify intermediates such as:

The oxidative addition product: A palladium(II) complex formed by the reaction of the palladium(0) catalyst with the C-Br bond of the pyridazine. This species could be characterized by changes in the ¹H NMR signals of the pyridazine ring and the appearance of new signals in the ³¹P NMR spectrum corresponding to the coordinated phosphine ligand.

The palladium-amido complex: Formed after the coordination of the amine and subsequent deprotonation. This intermediate is crucial as it precedes the final reductive elimination step.

Catalyst resting states: In many cases, the most stable complex in the catalytic cycle is a palladium(0) species. Spectroscopic techniques can help to identify this resting state and understand the factors that influence its reactivity.

Strategic Functionalization and Derivatization of Pyridazine, 3 Bromo 6 1 Methylethoxy

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For Pyridazine (B1198779), 3-bromo-6-(1-methylethoxy)-, the bromine atom serves as an excellent leaving group for such transformations, enabling the introduction of a wide range of substituents onto the pyridazine ring.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound. researchgate.net This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids and their esters. mdpi.com

For Pyridazine, 3-bromo-6-(1-methylethoxy)-, the Suzuki-Miyaura coupling allows for the introduction of aryl, heteroaryl, vinyl, and alkyl groups at the 3-position. The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. The choice of base and solvent system is crucial for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | >95 |

| 2 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | - | K₂CO₃ | Aqueous | High |

| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl boronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | Good |

This table presents data from similar reactions to illustrate typical conditions and outcomes.

In the context of 3-bromo-6-isopropoxypyridazine, the reaction with an arylboronic acid, such as phenylboronic acid, would be expected to proceed under similar conditions to yield 3-phenyl-6-isopropoxypyridazine. The electron-withdrawing nature of the pyridazine ring can influence the reactivity of the C-Br bond, potentially facilitating the oxidative addition step in the catalytic cycle. nih.gov

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.netresearchgate.net This reaction is a cornerstone for the synthesis of substituted alkynes, which are valuable intermediates in organic synthesis and components of various functional materials. researchgate.net

The reaction of Pyridazine, 3-bromo-6-(1-methylethoxy)- with a terminal alkyne, such as phenylacetylene, would lead to the formation of a 3-alkynyl-6-isopropoxypyridazine derivative. The standard Sonogashira conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base (e.g., triethylamine (B128534) or diisopropylamine), which also often serves as the solvent. wikipedia.org

Table 2: General Conditions for Sonogashira Coupling of Aryl Halides with Phenylacetylene

| Entry | Aryl Halide | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Iodobenzene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | RT | 95 |

| 2 | Bromobenzene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 100 | 56 |

| 3 | Aryl Bromides | Pd–NHC–MIL-101(Cr) | - | K₂CO₃ | DMF | 110 | Excellent |

This table provides illustrative examples of Sonogashira coupling conditions.

The reactivity of aryl bromides in Sonogashira coupling is generally lower than that of aryl iodides, often requiring higher temperatures or more active catalyst systems. For 3-bromo-6-isopropoxypyridazine, optimization of the reaction conditions would be necessary to achieve high yields. Copper-free Sonogashira protocols have also been developed to avoid the formation of homocoupled alkyne byproducts. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between aryl halides and amines. libretexts.orgnih.gov This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals, agrochemicals, and electronic materials. libretexts.org

Applying the Buchwald-Hartwig amination to Pyridazine, 3-bromo-6-(1-methylethoxy)- allows for the introduction of a wide variety of primary and secondary amines at the 3-position. The catalytic system typically consists of a palladium precursor, a bulky electron-rich phosphine ligand, and a base. nih.gov

Table 3: Key Components in Buchwald-Hartwig Amination

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | XPhos, RuPhos, BrettPhos, BINAP | Stabilizes the Pd center and facilitates the catalytic cycle |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Promotes deprotonation of the amine and facilitates the reductive elimination step |

| Solvent | Toluene, Dioxane, THF | Solubilizes reactants and influences reaction rate |

The reaction of 3-bromo-6-isopropoxypyridazine with an amine like aniline (B41778) or morpholine (B109124) would yield the corresponding 3-amino-6-isopropoxypyridazine derivative. The choice of ligand is critical and often needs to be tailored to the specific substrates. nih.gov

The success of the Buchwald-Hartwig amination is highly dependent on the structure of the phosphine ligand. nih.gov Bulky and electron-rich ligands are generally preferred as they promote the formation of the active monoligated palladium species, which facilitates the key steps of oxidative addition and reductive elimination. libretexts.org

For electron-deficient heteroaryl halides like 3-bromo-6-isopropoxypyridazine, the choice of ligand is particularly important to overcome potential catalyst deactivation. Ligands such as RuPhos and BrettPhos have shown high catalytic activity for a range of substrates. nih.gov DFT calculations have shown that for Pd-BrettPhos systems, oxidative addition is the rate-limiting step, while for Pd-RuPhos, it is reductive elimination. nih.gov This understanding can guide the selection of the optimal ligand for a given transformation.

Catalyst optimization also involves screening different palladium precursors, bases, and solvents. For instance, in the amination of 3-bromo-2-aminopyridine, RuPhos and BrettPhos precatalysts were found to be highly effective. researchgate.net

In polysubstituted pyridazine rings, the regioselectivity of cross-coupling reactions is a key consideration. For Pyridazine, 3-bromo-6-(1-methylethoxy)-, the bromine at the 3-position is the most reactive site for palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker and more susceptible to oxidative addition than the C-H bonds on the ring.

If other leaving groups were present on the pyridazine ring, the regioselectivity would depend on the relative reactivity of these groups. For example, in dihalopyridines, the site of the first coupling can often be controlled by the choice of catalyst and reaction conditions. In the case of 3-bromo-6-isopropoxypyridazine, the functionalization is expected to occur exclusively at the 3-position due to the presence of the single bromine atom.

Buchwald-Hartwig Amination for C-N Bond Formation

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is another important pathway for the functionalization of aryl and heteroaryl halides. In this reaction, a nucleophile replaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex). researchgate.net

The pyridazine ring is inherently electron-deficient due to the presence of the two nitrogen atoms, which can activate the ring towards nucleophilic attack. Therefore, the bromine atom in Pyridazine, 3-bromo-6-(1-methylethoxy)- can potentially be displaced by strong nucleophiles.

Replacement of the Bromo-Substituent

The bromo-substituent at the 3-position of the pyridazine ring is the more reactive site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. These reactions offer a powerful toolkit for the introduction of a wide array of carbon and nitrogen-based substituents.

Suzuki-Miyaura Coupling: This reaction is a widely used method for the formation of carbon-carbon bonds. In the context of 3-bromo-6-(1-methylethoxy)pyridazine, it allows for the introduction of various aryl and heteroaryl groups. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. While specific examples with 3-bromo-6-(1-methylethoxy)pyridazine are not extensively documented in publicly available literature, the reactivity of similar 3-bromopyridazine (B1282269) systems is well-established. For instance, the Suzuki-Miyaura coupling of 3-amino-6-chloropyridazine (B20888) with arylboronic acids proceeds in good yields, suggesting that the 3-bromo-6-isopropoxy analogue would be a viable substrate.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of Pyridazine, 3-bromo-6-(1-methylethoxy)-

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 3-Phenyl-6-(1-methylethoxy)pyridazine |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 3-(4-Methoxyphenyl)-6-(1-methylethoxy)pyridazine |

| 3 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 3-(Thiophen-2-yl)-6-(1-methylethoxy)pyridazine |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to a variety of amino-substituted pyridazines. The reaction of 3-bromo-6-(1-methylethoxy)pyridazine with primary or secondary amines in the presence of a suitable palladium catalyst and a strong base would yield the corresponding 3-amino-6-(1-methylethoxy)pyridazine derivatives. The choice of ligand is crucial for the success of this transformation, with bulky, electron-rich phosphine ligands often being the most effective.

Sonogashira Coupling: The Sonogashira coupling is a reliable method for the formation of carbon-carbon triple bonds by reacting a terminal alkyne with an aryl or vinyl halide. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, can be used to introduce alkynyl moieties at the 3-position of the pyridazine ring. These alkynyl-substituted pyridazines can serve as versatile intermediates for further transformations.

Replacement of the (1-Methylethoxy)-Substituent

The (1-methylethoxy)- substituent, an alkoxy group, is generally less reactive towards substitution than the bromo-substituent. Its replacement typically requires more forcing conditions and often proceeds via nucleophilic aromatic substitution (SNAr).

Nucleophilic aromatic substitution reactions on the pyridazine ring are facilitated by the electron-deficient nature of the heterocycle. However, the isopropoxy group is a relatively poor leaving group compared to a halogen. Its displacement would likely require strong nucleophiles and elevated temperatures. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) at high temperatures could potentially lead to the corresponding 3-bromo-6-methoxypyridazine. Similarly, reaction with amines under harsh conditions might result in the formation of 3-bromo-6-aminopyridazines.

It is important to note that under certain conditions, particularly with strong, non-selective nucleophiles, a mixture of products resulting from the substitution of both the bromo and the isopropoxy groups might be obtained.

Other Derivatization Strategies (e.g., to create multi-functionalized pyridazine derivatives)

The sequential functionalization of both the bromo and the (1-methylethoxy) groups allows for the synthesis of multi-functionalized pyridazine derivatives. A common strategy involves the initial selective functionalization of the more reactive bromo-substituent via a palladium-catalyzed cross-coupling reaction. The resulting 3-substituted-6-(1-methylethoxy)pyridazine can then undergo a second functionalization step at the 6-position.

For instance, a Suzuki-Miyaura coupling at the 3-position could be followed by the conversion of the isopropoxy group. One possible approach is the hydrolysis of the ether to the corresponding pyridazinone. This transformation can sometimes be achieved under acidic or basic conditions, although specific methodologies for the cleavage of an isopropoxy group on a pyridazine ring would need to be developed. The resulting pyridazinone could then be further functionalized, for example, by N-alkylation or conversion of the carbonyl group.

Another strategy could involve the initial replacement of the isopropoxy group, if a suitable methodology is established, followed by the functionalization of the bromo-substituent. The choice of the synthetic route would depend on the desired final product and the compatibility of the functional groups with the reaction conditions.

The development of microwave-enhanced protocols has been shown to be highly efficient for the synthesis of 2,3,6-trisubstituted pyridazine architectures through sequential amination and Suzuki coupling reactions. nih.gov This powerful strategy could potentially be adapted for the derivatization of Pyridazine, 3-bromo-6-(1-methylethoxy)-, allowing for rapid and efficient access to a diverse range of multi-functionalized pyridazines. nih.gov

Pyridazine, 3 Bromo 6 1 Methylethoxy As a Versatile Synthetic Building Block

Scaffold for the Construction of Diverse Heterocyclic Systems

The inherent reactivity of 3-bromo-6-(1-methylethoxy)pyridazine makes it an excellent scaffold for elaborating into more complex heterocyclic systems. The bromine atom serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the precise formation of new carbon-carbon and carbon-nitrogen bonds.

Key transformations include:

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids to introduce new aromatic systems at the 3-position.

Sonogashira Coupling: Formation of a C-C triple bond by coupling with terminal alkynes, providing access to alkynylpyridazines. organic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination: Construction of C-N bonds by reacting with a diverse range of primary or secondary amines.

Heck Coupling: Formation of a C-C double bond by reaction with alkenes.

These cross-coupling reactions effectively transform the initial pyridazine (B1198779) into a plethora of 3-substituted derivatives, which can themselves be precursors to other heterocyclic systems.

Furthermore, the pyridazine ring itself can participate in cyclization reactions to form fused bicyclic systems. A prominent example is the synthesis of the imidazo[1,2-b]pyridazine (B131497) scaffold, which is a privileged core structure in many biologically active molecules. nih.govnih.gov The synthesis typically involves an initial displacement of the 6-isopropoxy group (or a related leaving group) or a reaction sequence starting from a 3-amino-6-bromopyridazine (B1273705) derivative, which can be accessed from the title compound. This transformation builds a five-membered imidazole (B134444) ring fused to the original pyridazine core. nih.govumich.edu

| Reaction Type | Reagent Class | Resulting Structure | Significance |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | 3-Aryl-6-(1-methylethoxy)pyridazine | Access to bi-aryl and hetero-biaryl systems |

| Sonogashira Coupling | R-C≡CH | 3-Alkynyl-6-(1-methylethoxy)pyridazine | Introduction of linear, rigid alkyne linkers |

| Buchwald-Hartwig Amination | R¹R²NH | 3-(Amino)-6-(1-methylethoxy)pyridazine | Formation of C-N bonds for medicinal chemistry |

| Annulation/Cyclization | e.g., α-haloketones | Imidazo[1,2-b]pyridazine derivatives | Construction of fused, rigid bicyclic scaffolds |

Utility in the Synthesis of Complex Organic Molecules

The utility of 3-bromo-6-(1-methylethoxy)pyridazine extends beyond simple derivatives to its role as a key intermediate in the total synthesis of complex organic molecules, particularly those with applications in medicinal chemistry. The pyridazine and its fused derivatives, such as the imidazo[1,2-b]pyridazine system, are recognized as important pharmacophores in drug discovery. lifechemicals.comdergipark.org.tr

A significant application is in the synthesis of protein kinase inhibitors. nih.gov Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The imidazo[1,2-b]pyridazine scaffold, readily prepared from precursors like 3-bromo-6-(1-methylethoxy)pyridazine, has been successfully employed to develop potent inhibitors for various kinases, including those involved in cancer and inflammatory diseases. nih.govdergipark.org.tr For example, the synthesis of 3,6-disubstituted pyridazine derivatives has been explored for targeting the JNK1 pathway, which is implicated in cancer. nih.gov In such syntheses, the 3-bromo position allows for the introduction of a specific aryl group via a Suzuki coupling, while the 6-position can be functionalized to fine-tune the molecule's properties and interactions with the target protein.

Enabling Chemical Libraries and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy used to create collections of structurally diverse small molecules, known as chemical libraries, for high-throughput screening and drug discovery. nih.gov Pyridazine, 3-bromo-6-(1-methylethoxy)- is an ideal substrate for DOS due to its capacity for controlled, site-selective functionalization.

The bromine atom at the C3 position acts as a versatile "handle" for diversification. acs.org A library of compounds can be rapidly generated by reacting the parent pyridazine with a large set of diverse building blocks in a parallel fashion. For instance, a library of 3-aryl-6-isopropoxypyridazines can be synthesized by reacting the starting material with a collection of different boronic acids under Suzuki coupling conditions. Similarly, a library of 3-amino-pyridazines can be generated using an array of amines in a Buchwald-Hartwig amination protocol.

This approach allows for the systematic exploration of the chemical space around the pyridazine core. By varying the substituent at the 3-position, chemists can modulate the steric and electronic properties of the molecule to optimize its biological activity or other desired characteristics. This strategy is highly efficient for generating novel compounds for lead discovery and optimization in pharmaceutical research. benthamdirect.com

| Entry | Reagent (R-X) | Reaction Type | Library Member Structure |

| 1 | Phenylboronic Acid | Suzuki Coupling | 3-Phenyl-6-(1-methylethoxy)pyridazine |

| 2 | Pyridine-3-boronic Acid | Suzuki Coupling | 3-(Pyridin-3-yl)-6-(1-methylethoxy)pyridazine |

| 3 | Thiophene-2-boronic Acid | Suzuki Coupling | 3-(Thiophen-2-yl)-6-(1-methylethoxy)pyridazine |

| 4 | Aniline (B41778) | Buchwald-Hartwig | 3-(Phenylamino)-6-(1-methylethoxy)pyridazine |

| 5 | Morpholine (B109124) | Buchwald-Hartwig | 3-(Morpholino)-6-(1-methylethoxy)pyridazine |

| 6 | Phenylacetylene | Sonogashira Coupling | 3-(Phenylethynyl)-6-(1-methylethoxy)pyridazine |

Strategic Integration into Advanced Organic Synthesis Processes

The selection of 3-bromo-6-(1-methylethoxy)pyridazine as a starting material is often a strategic decision in the design of a multi-step synthesis. This choice is based on the predictable reactivity and the advantageous physicochemical properties conferred by its substituents.

Strategic Advantages:

Orthogonal Reactivity: The C-Br bond is selectively reactive towards palladium-catalyzed cross-coupling, leaving other parts of the molecule, including the pyridazine nitrogens and the isopropoxy group, intact under typical reaction conditions. This allows for its clean and high-yielding modification without the need for extensive protecting group strategies.

Late-Stage Functionalization: The robust nature of reactions involving the C-Br bond enables its use in the later stages of a synthetic sequence. This "late-stage functionalization" is highly valuable in medicinal chemistry, as it allows a common advanced intermediate to be diversified into a range of final target molecules, facilitating the rapid exploration of structure-activity relationships (SAR).

Modulation of Physicochemical Properties: The isopropoxy group at the C6 position is not merely a passive substituent. It influences the molecule's electronic character and significantly impacts its physical properties, such as solubility and lipophilicity. These properties are critical for drug candidates, affecting their absorption, distribution, metabolism, and excretion (ADME) profiles. The isopropoxy group can improve solubility in organic solvents used for reactions and can enhance the drug-like properties of the final products.

Privileged Core Structure: The pyridazine ring itself is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. lifechemicals.com By starting with a functionalized pyridazine, chemists are building upon a core that has a proven track record in the development of biologically active agents.

Advanced Spectroscopic and Spectrometric Analysis for Structural Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For "Pyridazine, 3-bromo-6-(1-methylethoxy)-," one would expect to observe distinct signals for the protons on the pyridazine (B1198779) ring and the isopropoxy group.

Expected ¹H NMR Data:

A doublet of doublets or two distinct doublets for the two aromatic protons on the pyridazine ring.

A septet for the single proton of the isopropoxy group's CH moiety.

A doublet for the six equivalent protons of the two methyl groups in the isopropoxy substituent.

Despite the mention of the availability of a ¹H NMR spectrum for "Pyridazine, 3-broMo-6isopropyl" (a synonym) from some commercial sources, the actual spectral data, including chemical shifts (ppm) and coupling constants (Hz), are not published in accessible scientific literature. chemicalbook.com

Interactive Data Table: Expected ¹H NMR Signals

| Protons | Expected Multiplicity | Expected Integration |

| Pyridazine-H | Doublet | 1H |

| Pyridazine-H | Doublet | 1H |

| Isopropoxy-CH | Septet | 1H |

| Isopropoxy-CH₃ | Doublet | 6H |

¹³C NMR for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to gain insight into their chemical environment. For "Pyridazine, 3-bromo-6-(1-methylethoxy)-," one would anticipate signals corresponding to the carbon atoms of the pyridazine ring and the isopropoxy group.

Expected ¹³C NMR Data:

Four distinct signals for the carbon atoms of the pyridazine ring, with the carbon atoms bonded to bromine and the isopropoxy group showing characteristic chemical shifts.

Two signals for the carbon atoms of the isopropoxy group (one for the CH and one for the two equivalent CH₃ groups).

Detailed experimental ¹³C NMR data for this specific compound are not available in the public domain.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between protons and carbons within a molecule.

COSY (Correlation Spectroscopy): Would be used to identify proton-proton couplings, confirming the connectivity within the pyridazine ring and the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the attachment of the isopropoxy group to the pyridazine ring.

No published 2D NMR data for "Pyridazine, 3-bromo-6-(1-methylethoxy)-" could be located.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

C-H stretching vibrations for the aromatic pyridazine ring and the aliphatic isopropoxy group.

C=N and C=C stretching vibrations characteristic of the pyridazine ring.

C-O stretching for the ether linkage of the isopropoxy group.

C-Br stretching vibration.

Specific experimental IR spectra with assigned absorption frequencies (cm⁻¹) for "Pyridazine, 3-bromo-6-(1-methylethoxy)-" are not available in the scientific literature.

Interactive Data Table: Expected IR Absorption Regions

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=N, C=C Stretch (Aromatic) | 1600 - 1450 |

| C-O Stretch (Ether) | 1260 - 1000 |

| C-Br Stretch | 690 - 500 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Expected Mass Spectrum Data:

The molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

The characteristic isotopic pattern for bromine (approximately equal intensity for M⁺ and M+2 peaks) would be a key feature.

Fragment ions resulting from the loss of the isopropoxy group, bromine atom, or other fragments.

While some databases indicate the availability of mass spectrometry data from commercial suppliers, the actual experimental mass spectra are not publicly accessible.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule.

Expected HRMS Data:

An exact mass measurement that would confirm the molecular formula C₇H₉BrN₂O.

No specific high-resolution mass spectrometry data for "Pyridazine, 3-bromo-6-(1-methylethoxy)-" has been found in published research.

Future Directions and Emerging Research Avenues

Development of Greener and More Sustainable Synthetic Routes

Traditional synthetic methods for pyridazine (B1198779) derivatives often rely on harsh reaction conditions and hazardous reagents. The future of synthesizing 3-bromo-6-(1-methylethoxy)pyridazine is geared towards environmentally benign methodologies. A significant advancement in this area is the use of Lewis acid-mediated inverse electron demand Diels-Alder reactions. organic-chemistry.orgorganic-chemistry.org This approach offers a more sustainable alternative by proceeding under mild conditions, thus reducing energy consumption and minimizing the use of hazardous substances. organic-chemistry.org

| Methodology | Key Features | Sustainability Advantages | Reference |

|---|---|---|---|

| Conventional Synthesis | Often requires harsh conditions, hazardous reagents, and multiple steps. | Low | researchgate.net |

| Lewis Acid-Mediated Diels-Alder | Mild conditions, high regioselectivity. | Reduced energy use, avoids hazardous reagents. | organic-chemistry.orgorganic-chemistry.org |

| One-Pot Synthesis | Multiple reaction steps in a single vessel. | Minimizes waste from purification, improves efficiency. | nih.gov |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis plays a pivotal role in the functionalization of pyridazine rings. The bromo-substituent at the 3-position of the target molecule is an ideal handle for various cross-coupling reactions. Future research will focus on discovering and optimizing novel catalytic systems to improve reaction efficiency and selectivity. Palladium-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are already employed to functionalize 3-bromo-pyridazines, allowing for the introduction of a wide range of substituents. organic-chemistry.orgresearchgate.net

Beyond palladium, there is growing interest in using more abundant and less toxic metals like copper. organic-chemistry.org Copper-catalyzed cyclization reactions have shown promise in synthesizing pyridazine cores under mild conditions. organic-chemistry.org The development of new ligands for these catalytic systems is a crucial area of exploration, as ligands can significantly influence the catalyst's activity, stability, and selectivity, leading to higher yields and cleaner reaction profiles.

Application of Machine Learning and AI in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. beilstein-journals.orgsemanticscholar.org For a compound like Pyridazine, 3-bromo-6-(1-methylethoxy)-, ML algorithms can be trained on large datasets of chemical reactions to predict optimal reaction conditions, including catalysts, solvents, and temperatures. beilstein-journals.org This predictive power can significantly reduce the number of experiments required, saving time and resources. semanticscholar.org

Recent studies have demonstrated the use of ML models to forecast the efficacy of pyridazine derivatives in specific applications, such as corrosion inhibition. researchgate.net This approach, grounded in quantitative structure-property relationship (QSPR) principles, highlights the potential for AI to guide the design and synthesis of new molecules with desired properties. researchgate.net By leveraging these computational tools, chemists can more efficiently navigate the complex parameter space of a chemical reaction to achieve higher yields and selectivity. beilstein-journals.orgsemanticscholar.org

| Application Area | ML/AI Contribution | Potential Outcome | Reference |

|---|---|---|---|

| Reaction Condition Optimization | Predicts optimal catalyst, solvent, temperature, and reagents. | Accelerated discovery, reduced experimental cost, improved yields. | beilstein-journals.orgsemanticscholar.org |

| Property Prediction (QSPR) | Forecasts chemical and biological properties of new derivatives. | Efficient design of molecules with targeted activities. | researchgate.net |

| Retrosynthesis Planning | Suggests novel and efficient synthetic pathways. | Discovery of more diverse and effective synthetic routes. | beilstein-journals.org |

Expanding the Scope of Pyridazine, 3-bromo-6-(1-methylethoxy)- as a Modular Building Block for Unprecedented Architectures

The pyridazine scaffold is recognized as a privileged structure in medicinal chemistry and a versatile building block in materials science. researchgate.netrjptonline.orgresearchgate.net The specific substitution pattern of 3-bromo-6-(1-methylethoxy)pyridazine makes it an exceptionally useful modular component for constructing complex and unprecedented molecular architectures. The bromo group serves as a key attachment point for introducing diverse functionalities through cross-coupling reactions, while the isopropoxy group can influence the molecule's solubility and electronic properties.

Researchers are leveraging this modularity to synthesize novel heterocyclic systems with potential applications in various fields. For instance, it can be used to create fused-ring systems like imidazo[1,2-b]pyridazines, which are of significant interest in drug discovery. researchgate.net The ability to selectively functionalize the pyridazine ring allows for the fine-tuning of molecular properties, enabling the creation of tailored compounds for applications ranging from pharmaceuticals to energetic materials and organic electronics. researchgate.netliberty.edu

Q & A

Basic: What are the optimal reaction conditions for synthesizing functionalized pyridazine derivatives using 3-bromo-6-(1-methylethoxy)pyridazine?

Methodological Answer:

The Suzuki-Miyaura cross-coupling reaction is a key method for functionalizing the pyridazine core. For 3-bromo-6-(1-methylethoxy)pyridazine, optimal conditions involve:

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Solvent System : Dimethoxyethane (DME)/aqueous Na₂CO₃ (2M) in a 6:1 ratio .

- Temperature : 80°C under nitrogen atmosphere .

- Reaction Time : 24–48 hours, monitored by TLC for completion.

Post-reaction neutralization with saturated sodium acetate and purification via silica gel chromatography (dichloromethane/light petroleum) yields coupled products. Recrystallization from dichloromethane/hexane enhances purity .

Advanced: How do electronic effects of substituents introduced via Suzuki coupling influence the optical properties of pyridazine derivatives?

Methodological Answer:

The electron-withdrawing bromine and electron-donating 1-methylethoxy groups create a push-pull π-system. Substituents introduced at position 3 (e.g., indole, nitrophenyl) modulate optical properties as follows:

| Substituent | λₐᵦₛ (nm) | Fluorescence Quantum Yield (Φ) |

|---|---|---|

| Indole | 380–420 | 0.45–0.55 |

| Nitrophenyl | 420–460 | <0.10 (quenched) |

| Mechanistic Insight : Electron-rich groups (indole) enhance fluorescence via extended conjugation, while electron-deficient groups (nitrophenyl) promote non-radiative decay . UV-Vis and fluorescence spectroscopy, combined with DFT calculations, are critical for analyzing these effects . |

Basic: What spectroscopic techniques are essential for characterizing 3-bromo-6-(1-methylethoxy)pyridazine and its derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Assigns substituent positions and confirms coupling efficiency. The deshielded proton at δ 14.57 ppm (pyridazine ring) indicates hydrogen bonding in stacked systems .

- FT-IR : Identifies functional groups (e.g., C-Br stretch at 550–600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight and purity.

- X-ray Diffraction (XRD) : Resolves crystal packing and π-stacking interactions in solid-state applications .

Advanced: How can researchers resolve contradictions in reported biological activities of pyridazine derivatives?

Methodological Answer:

Contradictions (e.g., variable antimicrobial efficacy) arise from structural nuances. Strategies include:

- Comparative SAR Analysis : Test derivatives with incremental modifications (e.g., replacing 1-methylethoxy with cyclopentyloxy) to isolate substituent effects .

- Standardized Assays : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and protocols (e.g., broth microdilution for MIC determination) .

- Mechanistic Profiling : Link bioactivity to specific targets (e.g., enzyme inhibition assays for kinase or protease activity) .

Basic: What are the primary applications of 3-bromo-6-(1-methylethoxy)pyridazine in materials science?

Methodological Answer:

This compound serves as a precursor for:

- Nonlinear Optical (NLO) Materials : Push-pull systems for second-harmonic generation (SHG) due to asymmetric electron density .

- Organic Electronics : As a π-bridge in dye-sensitized solar cells (DSSCs) or OLEDs, achieving tunable bandgaps (1.8–2.2 eV) .

- Nanothreads : High-pressure (300 kbar) synthesis yields ordered pyridazine-diamond nanothreads, characterized via synchrotron XRD and IR .

Advanced: What computational methods predict the reactivity of 3-bromo-6-(1-methylethoxy)pyridazine in cross-coupling reactions?

Methodological Answer:

- CNDO/S-CI Calculations : Predict electronic transitions (n→π*, π→π*) and orbital energies to identify reactive sites .

- Density Functional Theory (DFT) : Models transition states for Suzuki coupling, highlighting Pd coordination preferences (C3 vs. C4 positions) .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., DME vs. THF) .

Basic: How to design stability studies for pyridazine derivatives under varying experimental conditions?

Methodological Answer:

- Thermal Stability : TGA/DSC analysis (25–300°C, 10°C/min) to assess decomposition thresholds .

- Photostability : Expose to UV light (λ = 365 nm) and monitor degradation via HPLC .

- Hydrolytic Stability : Test in buffers (pH 1–13) at 37°C for 24–72 hours .

Advanced: What strategies optimize the regioselectivity of nucleophilic aromatic substitution (SNAr) in pyridazine systems?

Methodological Answer:

- Directing Groups : Use meta-directing substituents (e.g., 1-methylethoxy) to bias attack at C3 or C4 positions .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance leaving-group (Br⁻) departure .

- Catalytic Systems : CuI/1,10-phenanthroline promotes C-H activation for C4 functionalization .

Basic: What safety protocols are critical when handling 3-bromo-6-(1-methylethoxy)pyridazine?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential bromine vapor release .

- Waste Disposal : Neutralize reaction mixtures with sodium thiosulfate before disposal .

Advanced: How to correlate pyridazine derivative structure with hyperpolarization efficiency in SABRE (Signal Amplification by Reversible Exchange) applications?

Methodological Answer:

- Substrate-Metal Affinity : Ir-NHC complexes bind pyridazine via N1, enhancing polarization transfer (³¹P NMR monitors ligand exchange) .

- Concentration Dependence : Hyperpolarization peaks at 12.3-fold substrate excess (75.1 mM free pyridazine) due to equilibrium shift .

- Substituent Effects : Electron-donating groups (e.g., 1-methylethoxy) increase residence time on the metal catalyst, improving signal enhancement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.